Ethocyn

Description

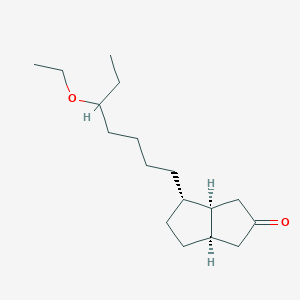

Structure

3D Structure

Properties

CAS No. |

99778-68-4 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |

InChI |

InChI=1S/C17H30O2/c1-3-16(19-4-2)8-6-5-7-13-9-10-14-11-15(18)12-17(13)14/h13-14,16-17H,3-12H2,1-2H3/t13-,14+,16?,17+/m0/s1 |

InChI Key |

LQHMQGDIJRFYLV-VMTUKWTFSA-N |

Isomeric SMILES |

CCC(CCCC[C@H]1CC[C@H]2[C@@H]1CC(=O)C2)OCC |

Canonical SMILES |

CCC(CCCCC1CCC2C1CC(=O)C2)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethocyn's Mechanism of Action on DHT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethocyn, a non-steroidal anti-androgen, has been identified as a competitive inhibitor of the dihydrotestosterone (B1667394) (DHT) receptor in dermal fibroblasts.[1] This inhibitory action is the cornerstone of its application in dermatology, primarily for its anti-aging effects. By blocking the binding of DHT to its receptor, Ethocyn is proposed to upregulate the synthesis of elastin (B1584352), a key protein responsible for skin elasticity and resilience.[1][2] This technical guide provides an in-depth exploration of the known mechanism of action of Ethocyn on DHT receptors, including detailed experimental protocols for assessing its efficacy and a proposed signaling pathway. While specific quantitative binding affinity data for Ethocyn is not publicly available, this guide furnishes the methodologies required to determine such parameters.

Introduction to Ethocyn and its Role as a DHT Receptor Antagonist

Ethocyn, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a synthetic, non-steroidal molecule designed to counteract the effects of androgens in the skin.[1] Unlike steroidal anti-androgens, non-steroidal antagonists like Ethocyn typically act as pure antagonists, blocking the androgen receptor (AR) without eliciting any partial agonist activity.[3] The primary target of Ethocyn in the skin is the androgen receptor, to which the potent androgen dihydrotestosterone (DHT) binds.[1] DHT is known to play a role in various skin conditions, and its influence on the extracellular matrix, particularly the expression of elastin, is of significant interest in the context of skin aging.[4] By competitively inhibiting the binding of DHT to its receptor in fibroblasts, Ethocyn is believed to mitigate the suppressive effects of androgens on elastin production, thereby promoting a more youthful skin phenotype characterized by increased firmness and elasticity.[1][2]

Quantitative Data on Ethocyn's Interaction with DHT Receptors

A thorough review of the available scientific literature did not yield specific quantitative data for the binding affinity of Ethocyn to the androgen receptor, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). However, clinical studies have demonstrated a statistically significant increase in elastin content in human skin following topical application of Ethocyn at concentrations of 0.025% and 0.25%.[1]

To provide a framework for the quantitative assessment of Ethocyn and other non-steroidal anti-androgens, the following table outlines the typical parameters measured in androgen receptor binding assays.

| Parameter | Description | Typical Units | Relevance to Ethocyn |

| IC50 | The concentration of an inhibitor (e.g., Ethocyn) that reduces the binding of a radiolabeled ligand to the androgen receptor by 50%. | nM or µM | A direct measure of the potency of Ethocyn as a competitive inhibitor of the DHT receptor. |

| Ki | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex. It is a more absolute measure of binding affinity than IC50. | nM or µM | Provides a standardized value for Ethocyn's binding affinity, allowing for comparison with other anti-androgens. |

| Bmax | The maximum number of binding sites for the radiolabeled ligand on the androgen receptor in a given tissue or cell preparation. | fmol/mg protein | Used in Scatchard analysis to confirm the competitive nature of inhibition by demonstrating no change in Bmax in the presence of a competitive inhibitor like Ethocyn.[5] |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol provides a detailed methodology for determining the binding affinity of a test compound, such as Ethocyn, for the androgen receptor.

Objective: To quantify the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor in rat prostate cytosol.[6]

Materials:

-

Rat prostate tissue

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Radiolabeled androgen (e.g., [3H]-R1881)

-

Unlabeled R1881 (for determining non-specific binding)

-

Test compound (Ethocyn)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter[7]

Procedure:

-

Cytosol Preparation: Homogenize rat prostate tissue in ice-cold TEDG buffer. Centrifuge the homogenate at high speed to obtain a supernatant containing the cytosolic fraction with androgen receptors.[6]

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Cytosol and radiolabeled androgen.

-

Non-Specific Binding: Cytosol, radiolabeled androgen, and a saturating concentration of unlabeled R1881.

-

Competitive Binding: Cytosol, radiolabeled androgen, and varying concentrations of the test compound (Ethocyn).[7]

-

-

Incubation: Incubate the tubes overnight at 4°C to allow binding to reach equilibrium.[6]

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.[5]

-

Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve.

Verhoeff-Van Gieson (VVG) Staining for Elastin Quantification

This protocol details the histological staining method used to visualize and quantify elastin fibers in skin biopsy samples.[8][9][10]

Objective: To stain elastic fibers in formalin-fixed, paraffin-embedded skin sections for subsequent quantitative analysis.

Materials:

-

Formalin-fixed, paraffin-embedded skin biopsy sections (5 µm)

-

Verhoeff's working solution (Alcoholic Hematoxylin, Ferric Chloride, Iodine)

-

2% Ferric Chloride solution (for differentiation)

-

5% Sodium Thiosulfate (B1220275)

-

Van Gieson's solution (counterstain)

-

Ethanol (B145695) (graded series)

-

Xylene

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[11]

-

Staining: Stain the sections in freshly prepared Verhoeff's working solution until the tissue is black.[8]

-

Differentiation: Differentiate the sections in 2% ferric chloride, monitoring microscopically until the elastic fibers are distinct and the background is gray.[9]

-

Iodine Removal: Treat with 5% sodium thiosulfate to remove excess iodine.[8]

-

Counterstaining: Counterstain with Van Gieson's solution to stain collagen red and other tissue elements yellow.[9]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.[11]

-

Image Analysis: Capture digital images of the stained sections. Use image analysis software to quantify the area of black-staining elastic fibers relative to the total tissue area.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for Ethocyn's Action

The precise molecular pathway linking DHT receptor inhibition to increased elastin synthesis has not been fully elucidated for Ethocyn. However, based on the known roles of androgens in skin and the regulation of gene expression, a plausible signaling cascade can be proposed. In the absence of an inhibitor like Ethocyn, DHT binds to the androgen receptor in the cytoplasm of fibroblasts. This complex then translocates to the nucleus, where it can act as a transcription factor. It is hypothesized that the DHT-AR complex directly or indirectly represses the transcription of the tropoelastin gene (ELN). Ethocyn, by competitively binding to the androgen receptor, prevents the binding of DHT and the subsequent nuclear translocation and transcriptional repression. This disinhibition allows for the increased expression of the tropoelastin gene, leading to the synthesis of tropoelastin monomers. These monomers are then secreted into the extracellular space, where they are cross-linked to form mature elastin fibers.

Caption: Proposed signaling pathway of Ethocyn's action on elastin synthesis.

Experimental Workflow for Assessing Ethocyn's Efficacy

The following diagram illustrates a typical workflow for a clinical study evaluating the effect of topical Ethocyn on skin elastin content.

Caption: Experimental workflow for a clinical trial of topical Ethocyn.

Conclusion

Ethocyn presents a targeted approach to mitigating the signs of skin aging by acting as a competitive inhibitor of the DHT receptor in dermal fibroblasts. While the direct quantitative binding affinity of Ethocyn remains to be publicly disclosed, the established methodologies for androgen receptor binding assays provide a clear path for its determination. The observed increase in elastin content following topical application of Ethocyn underscores the potential of this mechanism. The proposed signaling pathway, while requiring further validation, offers a logical framework for understanding how the antagonism of androgen action can lead to a more youthful extracellular matrix. Future research should focus on elucidating the precise molecular intermediates in this pathway and on conducting larger-scale clinical trials to further substantiate the long-term efficacy and safety of Ethocyn for dermatological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 4. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]

- 9. researchgate.net [researchgate.net]

- 10. vitrovivo.com [vitrovivo.com]

- 11. ethosbiosciences.com [ethosbiosciences.com]

Ethocyn's Role in Stimulating the Elastin Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ethocyn and its role in the stimulation of the elastin (B1584352) synthesis pathway. Ethocyn, a non-steroidal competitive inhibitor of the dihydrotestosterone (B1667394) (DHT) receptor in dermal fibroblasts, has demonstrated potential in increasing cutaneous elastin content, a key factor in skin elasticity and the mitigation of visible signs of aging. This document consolidates available quantitative data from clinical studies, details relevant experimental protocols, and presents visual representations of the proposed signaling pathway and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

The extracellular matrix (ECM) of the dermis is primarily composed of collagen and elastin fibers, which provide structural integrity and elasticity to the skin, respectively. With aging, the production of elastin, a protein encoded by the ELN gene, significantly decreases, leading to a loss of skin firmness and the formation of wrinkles.[1][2] Ethocyn, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a synthetic compound that has been investigated for its potential to counteract this age-related decline in elastin.[1] This guide explores the molecular mechanism, experimental validation, and quantitative outcomes associated with Ethocyn's effect on the elastin synthesis pathway.

Mechanism of Action: Competitive Inhibition of the Dihydrotestosterone (DHT) Receptor

The proposed mechanism of action for Ethocyn is its function as a competitive inhibitor of the androgen receptor (AR) in dermal fibroblasts, specifically competing with the binding of dihydrotestosterone (DHT).[1][3] Androgens, such as DHT, are known to influence fibroblast activity.[4][5] While the complete downstream signaling cascade is an area of ongoing research, it is hypothesized that DHT binding to the AR in dermal fibroblasts leads to the repression of tropoelastin gene (ELN) transcription.

By competitively binding to the AR, Ethocyn is believed to block this repressive signal, thereby allowing for the increased transcription of the ELN gene.[1] This leads to a subsequent increase in the synthesis of tropoelastin, the soluble precursor to elastin. The newly synthesized tropoelastin is then secreted into the extracellular space where it is cross-linked to form mature, functional elastin fibers, ultimately contributing to an increase in the skin's elastin content.[1]

Signaling Pathway Diagram

References

- 1. Verhoeff-Van Gieson (VVG) Staining Protocol for Elastic Fibers - IHC WORLD [ihcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. [A study of the effect of dihydrotestosterone on cultured human fibroblasts--with special reference to the hormone effect on the synthesis of proteins, collagen and DNA in fibroblasts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen receptors in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethocyn's Effect on Fibroblast Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, a nonsteroidal antiandrogen compound, has garnered attention for its potential role in skin anti-aging applications. Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in fibroblast cells. This interaction is reported to stimulate the production of elastin (B1584352), a key protein responsible for the elasticity and resilience of the skin. This technical guide provides a comprehensive overview of the effects of Ethocyn on fibroblast cell cultures, summarizing available data, detailing experimental protocols, and visualizing the proposed signaling pathway.

Core Mechanism of Action

Ethocyn, chemically identified as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, functions by competitively blocking the androgen receptor in fibroblasts from binding to dihydrotestosterone (DHT).[1] In the skin, DHT is known to downregulate the expression of genes responsible for producing extracellular matrix proteins, including elastin. By inhibiting the action of DHT, Ethocyn is believed to upregulate the synthesis of tropoelastin, the soluble precursor to elastin, leading to an overall increase in elastin content within the dermal matrix.

Quantitative Data on Ethocyn's Efficacy

Clinical studies have demonstrated the efficacy of topical Ethocyn in increasing skin elastin content. While specific quantitative data from in-vitro fibroblast studies are not widely published, a key clinical trial provides valuable insights into its dose-dependent effects.

| Treatment Group | Concentration | Duration of Treatment | Outcome | Statistical Significance |

| Ethocyn | 0.25% | 60 days | Increase in elastin content | P < 0.05 |

| Ethocyn | 0.025% | 60 days | Increase in elastin content | P < 0.05 |

| Control | Vehicle | 60 days | No significant change | N/A |

Table 1: Summary of Clinical Trial Data on Ethocyn's Effect on Skin Elastin Content.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to investigate the effects of Ethocyn on fibroblast cell cultures.

Primary Human Dermal Fibroblast (HDF) Culture

-

Cell Source: Primary human dermal fibroblasts can be isolated from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For experiments investigating hormonal effects, charcoal-stripped FBS should be used to eliminate confounding androgens.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA.

Ethocyn Treatment of Fibroblast Cultures

-

Preparation of Ethocyn Stock Solution: Ethocyn should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

-

Treatment of Cells: HDFs are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of Ethocyn (e.g., 0.01%, 0.1%, 1% v/v from a stock solution). A vehicle control (medium with DMSO) must be included.

-

Duration of Treatment: The duration of treatment can vary depending on the endpoint being measured, typically ranging from 24 to 72 hours for gene expression studies and longer for protein deposition assays.

Quantification of Tropoelastin Gene Expression (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from Ethocyn-treated and control HDFs using a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Real-time PCR is performed using primers specific for the human tropoelastin gene (ELN) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of tropoelastin mRNA is calculated using the ΔΔCt method.

Quantification of Insoluble Elastin Deposition (Fastin™ Elastin Assay)

-

Cell Lysis and Extraction: After treatment, the cell layers are washed with PBS. Insoluble elastin is then extracted by heating the cell layers in oxalic acid.

-

Elastin Quantification: The extracted elastin is quantified using a quantitative dye-binding assay, such as the Fastin™ Elastin Assay, which is specific for insoluble elastin. The absorbance is measured spectrophotometrically, and the amount of elastin is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Conclusion

Ethocyn presents a targeted approach to enhancing elastin production in fibroblasts by inhibiting the DHT signaling pathway. The available clinical data supports its efficacy in increasing skin elastin content. Further in-vitro studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the quantitative dose-response relationship and the intricate molecular mechanisms at the cellular level. Such research will be invaluable for optimizing the therapeutic potential of Ethocyn in dermatology and cosmetic science.

References

Ethocyn: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethocyn, a key ingredient in many cosmetic formulations, is recognized for its role in enhancing skin elasticity. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Ethocyn (also known by its chemical name, Ethoxyheptyl Bicyclooctanone). Due to the proprietary nature of this cosmetic ingredient, some physicochemical data is based on computed values, and specific experimental protocols for its characterization are not publicly available. This document compiles the known structural information, predicted properties, and explores its proposed mechanism of action related to elastin (B1584352) synthesis. General experimental methodologies for determining key physicochemical parameters are also outlined to provide a comprehensive scientific context.

Chemical Structure and Identification

Ethocyn is a bicyclic organic molecule with a distinct structure that contributes to its activity.[1][2]

-

IUPAC Name: (3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one[1]

-

Synonyms: Ethoxyheptyl Bicyclooctanone, 6-(5-Ethoxy-1-heptyl)bicyclo(3,3,0)octan-3-one, 2(1H)-Pentalenone, 4-(5-ethoxyheptyl)hexahydro-[1][3]

-

CAS Number: 99778-68-4[1]

-

Molecular Weight: 266.42 g/mol [2]

Chemical Structure:

Caption: 2D representation of the chemical structure of Ethocyn.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for formulation development and predicting its biological behavior. While specific experimental data for Ethocyn is limited, the following table summarizes available and computed values.

| Property | Value | Source |

| Molecular Weight | 266.42 g/mol | PubChem[2] |

| Molecular Formula | C₁₇H₃₀O₂ | PubChem[1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (calculated) | 4.3 | PubChem[1] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for Ethocyn is not publicly available, the following are standard methodologies used to determine the key physicochemical properties listed above.

Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For pure crystalline solids, this range is typically narrow.

Boiling Point

The boiling point of a liquid is determined by distillation. The substance is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be employed to prevent decomposition.

Solubility

Solubility is typically determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol) in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the molecule have different UV-Vis absorption spectra.

LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method. A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water). An equal volume of the other solvent is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Proposed Mechanism of Action and Signaling Pathway

Ethocyn is reported to enhance skin elasticity by stimulating the production of elastin fibers in dermal fibroblasts. While the precise molecular mechanism has not been fully elucidated in publicly available literature, the known signaling pathways of elastogenesis provide a strong basis for a proposed mechanism.

Elastin synthesis in fibroblasts is a complex process regulated by various growth factors and signaling cascades. Transforming growth factor-beta (TGF-β) is a key cytokine known to upregulate elastin gene expression. The binding of TGF-β to its receptor can activate intracellular signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which are known to be involved in regulating cell proliferation, differentiation, and protein synthesis. It is plausible that Ethocyn may modulate one or more of these pathways to stimulate elastin production.

Another potential target is the Elastin Receptor Complex (ERC), a cell surface receptor that binds to elastin-derived peptides and can trigger intracellular signaling. It is conceivable that Ethocyn could interact with this receptor or a related signaling component to initiate a cascade leading to increased elastin synthesis.

Caption: Proposed signaling pathway for Ethocyn-induced elastin synthesis.

Conclusion

Ethocyn is a well-defined chemical entity with a specific molecular structure. While a complete, experimentally verified physicochemical profile is not publicly available, its identity is well-established. The proposed mechanism of action, centered on the stimulation of elastin synthesis in fibroblasts, is supported by the known biological pathways governing this process. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades directly modulated by Ethocyn. This technical guide provides a foundational understanding for researchers and professionals in the fields of dermatology, cosmetic science, and drug development who are interested in the science behind this innovative ingredient.

References

An In-depth Technical Guide on the Synthesis and Purification of Ethoxyheptyl Bicyclooctanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic compounds are of significant interest in medicinal chemistry due to their rigid structures, which can allow for precise positioning of functional groups and lead to high-affinity interactions with biological targets. Ethoxyheptyl Bicyclooctanone, a novel bicyclo[2.2.2]octanone derivative, presents a promising scaffold for the development of new therapeutic agents. Its unique combination of a bicyclic core, a ketone functionality, and a long ether side-chain offers opportunities for diverse chemical modifications and the exploration of new structure-activity relationships.

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed purification strategy for Ethoxyheptyl Bicyclooctanone. The methodologies described herein are based on established principles of organic synthesis and chromatography, adapted for this specific molecule.

Synthesis of Ethoxyheptyl Bicyclooctanone

The proposed synthesis of Ethoxyheptyl Bicyclooctanone is a multi-step process commencing with a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to introduce the ethoxyheptyl side-chain.

Synthetic Pathway

The overall synthetic workflow is depicted below. The synthesis starts with the readily available starting materials, 1,3-cyclohexadiene (B119728) and a custom-synthesized acrylate (B77674) dienophile.

Caption: Proposed synthetic pathway for Ethoxyheptyl Bicyclooctanone.

Experimental Protocol: Synthesis

Step 1: Diels-Alder Reaction

-

Materials: 1,3-cyclohexadiene, (E)-3-(7-ethoxyheptoxy)acryloyl chloride, Toluene.

-

Procedure: To a solution of (E)-3-(7-ethoxyheptoxy)acryloyl chloride (1.0 eq) in toluene, 1,3-cyclohexadiene (1.2 eq) is added. The reaction mixture is heated to 110 °C and stirred for 24 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

Step 2: Hydrogenation

-

Materials: Crude Diels-Alder adduct, Palladium on carbon (10% Pd/C), Ethyl acetate (B1210297), Hydrogen gas.

-

Procedure: The crude adduct is dissolved in ethyl acetate, and 10% Pd/C (5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the saturated bicyclooctane derivative.

Step 3: Conversion to Ketone

-

Materials: Saturated bicyclooctane derivative, an appropriate organolithium reagent (e.g., methyllithium), Diethyl ether, Aqueous HCl.

-

Procedure: The saturated ester is dissolved in anhydrous diethyl ether and cooled to -78 °C. Methyllithium (2.2 eq) is added dropwise, and the reaction is stirred for 3 hours at -78 °C. The reaction is quenched by the slow addition of 1M aqueous HCl and allowed to warm to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Ethoxyheptyl Bicyclooctanone.

Quantitative Data: Synthesis

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by GC-MS) (%) |

| 1 | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivative | 24.6 | 28.5 | 85 | 92 |

| 2 | Bicyclo[2.2.2]octane-2-carboxylic acid derivative | 28.5 | 28.1 | 98 | 95 |

| 3 | Ethoxyheptyl Bicyclooctanone (Crude) | 28.1 | 24.3 | 82 | 88 |

Purification of Ethoxyheptyl Bicyclooctanone

The crude product is purified using a two-step chromatographic process to achieve high purity suitable for analytical and biological studies.

Purification Workflow

Caption: Purification workflow for Ethoxyheptyl Bicyclooctanone.

Experimental Protocol: Purification

Step 1: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (starting from 98:2, gradually increasing to 90:10).

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane (B109758) and loaded onto the silica gel column. The column is eluted with the mobile phase gradient, and fractions are collected. Fractions containing the desired product (as determined by TLC analysis) are combined and concentrated.

Step 2: High-Performance Liquid Chromatography (HPLC)

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Procedure: The semi-pure product from column chromatography is dissolved in acetonitrile and injected into the HPLC system. The elution is monitored by a UV detector. The peak corresponding to Ethoxyheptyl Bicyclooctanone is collected, and the solvent is removed under reduced pressure to yield the final pure product.

Quantitative Data: Purification

| Purification Step | Starting Purity (%) | Final Purity (%) | Recovery (%) |

| Flash Column Chromatography | 88 | 97 | 90 |

| HPLC | 97 | >99 | 85 |

Analytical Characterization

The structure and purity of the final product are confirmed by various analytical techniques.

Hypothetical Analytical Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.42 (t, J = 6.8 Hz, 2H), 2.50-2.40 (m, 1H), 2.35-2.25 (m, 2H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45-1.20 (m, 10H), 1.18 (t, J = 7.0 Hz, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 212.1, 71.5, 66.3, 48.9, 41.2, 38.5, 29.8, 29.4, 26.1, 25.8, 24.7, 22.6, 15.2. |

| Mass Spectrometry (ESI+) | m/z 281.24 [M+H]⁺ |

| Infrared (IR) | ν 2925, 2855, 1720 (C=O), 1110 (C-O) cm⁻¹ |

Disclaimer: Ethoxyheptyl Bicyclooctanone is a novel compound, and the synthesis, purification, and analytical data presented here are hypothetical and for illustrative purposes. These protocols provide a strong starting point for the actual synthesis and purification of this and structurally related molecules. Experimental conditions may require optimization.

In vitro evaluation of Ethocyn's biological activity

< An in-depth analysis of the in vitro biological activity of Ethocyn, a proprietary anti-aging ingredient, reveals its primary mechanism of action revolves around the stimulation of elastin (B1584352) synthesis in dermal fibroblasts. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of Ethocyn's effects at the cellular and molecular level.

Mechanism of Action: Enhancing Elastin Deposition

Ethocyn, chemically identified as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a nonsteroidal compound.[1] Its principal biological activity is attributed to its role as a competitive inhibitor of dihydrotestosterone (B1667394) (DHT) receptor binding in cultured fibroblasts.[1] By blocking DHT receptors, Ethocyn is proposed to modulate signaling pathways that ultimately lead to an increase in the production and deposition of elastin fibers, which are crucial for maintaining skin elasticity.

The process of elastogenesis is complex, involving the transcription of the tropoelastin gene (ELN), translation into the soluble precursor protein tropoelastin, and its subsequent assembly and cross-linking in the extracellular matrix to form insoluble, mature elastin.[2][3][4][5] While the precise signaling cascade initiated by Ethocyn's interaction with DHT receptors remains to be fully elucidated, the net effect is an observed increase in elastin content in treated skin.

dot

Caption: Proposed mechanism of Ethocyn action in dermal fibroblasts.

Quantitative Analysis of Elastin Production

In vitro and ex vivo studies have demonstrated a statistically significant increase in elastin content following treatment with Ethocyn. A key study utilized human skin biopsies to quantify these changes.

| Treatment Group | Duration | Mean Increase in Elastin Content (%) | Statistical Significance (p-value) |

| 0.025% Ethocyn | 30 & 60 Days | Data not specified, but noted as statistically significant | < 0.05 |

| 0.25% Ethocyn | 30 & 60 Days | Data not specified, but noted as statistically significant | < 0.05 |

| Control | 30 & 60 Days | Baseline | - |

Note: The referenced study confirmed a statistically significant increase in elastin for both concentrations compared to the control group but did not provide specific mean percentage increases in the abstract.[1]

Experimental Protocols

To evaluate the in vitro biological activity of Ethocyn, a series of established methodologies can be employed. The following protocols are standard in the field of dermatological and cosmetic science for assessing the effects of compounds on extracellular matrix protein synthesis.

Human Dermal Fibroblast Culture

-

Objective: To establish and maintain primary human dermal fibroblast cultures for subsequent experiments.

-

Methodology:

-

Obtain human skin biopsies (e.g., from cosmetic surgeries) with appropriate ethical approval and informed consent.

-

Isolate dermal fibroblasts by enzymatic digestion (e.g., with collagenase and dispase).

-

Culture the isolated fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency. Fibroblasts from early passages (2-8) are recommended for experiments to ensure phenotypic stability.[6]

-

Assessment of Tropoelastin Gene (ELN) Expression by RT-qPCR

-

Objective: To quantify the effect of Ethocyn on the transcription of the tropoelastin gene.

-

Methodology:

-

Seed human dermal fibroblasts in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Ethocyn (e.g., 0.01%, 0.05%, 0.1%) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time quantitative polymerase chain reaction (RT-qPCR) using primers specific for the human ELN gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative fold change in ELN gene expression using the ΔΔCt method.

-

dot

Caption: Workflow for assessing tropoelastin gene expression via RT-qPCR.

Quantification of Soluble Tropoelastin by ELISA

-

Objective: To measure the amount of soluble tropoelastin secreted by fibroblasts into the culture medium.

-

Methodology:

-

Culture and treat human dermal fibroblasts as described for the RT-qPCR assay.

-

Collect the cell culture supernatant at specified time points.

-

Quantify the concentration of tropoelastin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human tropoelastin.[6]

-

Normalize the tropoelastin concentration to the total protein content or cell number in the corresponding wells.

-

Visualization and Quantification of Insoluble Elastin Deposition

-

Objective: To visualize and quantify the deposition of mature, cross-linked elastin fibers in the extracellular matrix.

-

Methodology:

-

Culture fibroblasts on chamber slides or in multi-well plates and treat with Ethocyn for an extended period (e.g., 7-21 days) to allow for matrix deposition.

-

Fix the cells and the extracellular matrix with 4% paraformaldehyde.

-

Stain for elastin fibers using specific antibodies against elastin or with histological stains such as Verhoeff-Van Gieson.

-

Visualize the stained elastin fibers using fluorescence or light microscopy.

-

Quantify the elastin fiber network using image analysis software (e.g., ImageJ) to measure parameters such as fiber area, density, and orientation.

-

In Vitro Safety and Toxicity Assessment

-

Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assays can be used to determine the potential of Ethocyn to cause cell death in human keratinocytes and fibroblasts.[7][8]

-

Skin Irritation and Sensitization: Reconstructed human epidermis (RhE) models can be utilized to assess the potential for skin irritation and sensitization, providing an alternative to animal testing.[8]

-

Phototoxicity: The 3T3 Neutral Red Uptake (NRU) assay is a standard method to evaluate the phototoxic potential of a compound when exposed to UV light.[8]

Conclusion

The in vitro evaluation of Ethocyn's biological activity indicates its primary role as a modulator of elastin synthesis in human dermal fibroblasts. The proposed mechanism involves the inhibition of DHT receptors, leading to an upregulation of tropoelastin gene expression and subsequent deposition of mature elastin fibers. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of Ethocyn and to quantify its efficacy and safety in a controlled laboratory setting. Further studies are warranted to fully elucidate the signaling pathways involved and to establish a more detailed dose-response relationship for its effects on elastogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. [Regulation of elastin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tropoelastin and Elastin Assembly [frontiersin.org]

- 5. Tropoelastin and Elastin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elastin production in human skin fibroblast cultures and its decline with age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. nuvisan.com [nuvisan.com]

Preclinical Evaluation of Ethocyn: A Technical Guide to Potential Animal Models and Methodologies

Disclaimer: Despite a comprehensive search of scientific literature, no specific preclinical animal studies for Ethocyn or its active ingredient, 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, have been publicly identified. The available efficacy data for Ethocyn is primarily derived from in vitro studies on human fibroblasts and a human clinical trial. This guide, therefore, provides a detailed overview of the established mechanism of action of Ethocyn, a summary of the existing human clinical data, and a technical framework for hypothetical preclinical animal models that could be employed to study its effects on skin elasticity and elastin (B1584352) content.

Introduction to Ethocyn and its Mechanism of Action

Ethocyn is a topical cosmeceutical ingredient designed to address signs of skin aging, particularly the loss of elasticity. Its active component, 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a non-steroidal anti-androgen. The primary mechanism of action of Ethocyn is the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in dermal fibroblasts.[1] By blocking the action of DHT, Ethocyn is proposed to upregulate the production of elastin by these fibroblasts, leading to an increase in the skin's elastin content and an improvement in its elastic properties.

Proposed Signaling Pathway for Ethocyn's Action

The binding of androgens like DHT to their receptors in fibroblasts is known to influence the expression of various genes. While the precise downstream signaling cascade from DHT receptor inhibition to increased elastin synthesis is not fully elucidated in the context of Ethocyn, a proposed pathway can be visualized. Inhibition of the DHT receptor is thought to relieve a suppressive effect on the elastin gene (ELN), leading to increased transcription and subsequent translation of tropoelastin, the precursor to elastin.

Proposed signaling pathway of Ethocyn in dermal fibroblasts.

Human Clinical Study: Evidence of Efficacy

While preclinical animal data is unavailable, a significant human clinical study provides the primary evidence for Ethocyn's effect on skin elastin.

Experimental Protocol

A double-blind, dose-ranging study was conducted on 20 healthy human subjects, aged 30-70 years.[1] Two concentrations of Ethocyn (0.25% and 0.025%) were applied twice daily to the right or left forearm for 30 and 60 days. A control area received no treatment.

-

Biopsy Collection: 2 mm punch biopsies were taken from the treatment and control sites at baseline and after 30 and 60 days of application.

-

Histological Analysis: The biopsy samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were stained using the Verhoff-Van Gieson protocol, a specific stain for identifying elastin fibers.

-

Quantitative Analysis: The elastin content in the stained sections was quantified using an image analysis system. The analysis was performed by two blinded technicians to ensure objectivity.

-

Statistical Analysis: A one-tailed, dependent variable t-test was used to determine the statistical significance of the changes in elastin content.

Summary of Quantitative Data

The results of the human clinical study demonstrated a statistically significant increase in elastin content in the skin treated with both concentrations of Ethocyn compared to the control group (p<0.05).[1]

| Treatment Group | Duration of Treatment | Mean Increase in Elastin Content (vs. Control) | Statistical Significance (p-value) |

| 0.25% Ethocyn | 60 days | Data not publicly quantified, but reported as significant | < 0.05 |

| 0.025% Ethocyn | 60 days | Data not publicly quantified, but reported as significant | < 0.05 |

Note: While the study reported a statistically significant increase, the exact quantitative percentage increase in elastin content is not provided in the available publication.

Hypothetical Preclinical Animal Models for Ethocyn Research

In the absence of specific studies on Ethocyn, this section outlines potential preclinical animal models that are well-suited for investigating the effects of topical anti-androgens and agents designed to increase skin elastin. Mouse models are frequently used for studying skin aging due to their genetic similarity to humans and relatively short lifespan, which allows for the observation of age-related changes in a compressed timeframe.[2]

Potential Animal Models

-

Chronologically Aged Mouse Model: Naturally aged mice (e.g., 18-24 months old) exhibit intrinsic skin aging, including a decrease in elastin and collagen.[2] This model would be suitable for assessing the ability of Ethocyn to reverse or mitigate age-related elastin degradation.

-

Photoaging Mouse Model: Chronic exposure of hairless mice to ultraviolet (UV) radiation induces extrinsic skin aging, characterized by significant degradation of the dermal matrix, including elastin fibers.[2] This model would be useful to determine if Ethocyn can protect against or repair UV-induced elastin damage.

-

Androgen-Sensitive Mouse Models: Specific mouse strains, such as the androchronogenetic alopecia (AGA) mouse, are used to study androgen-dependent skin and hair conditions.[3][4] While primarily for hair loss research, these models could be adapted to study the effects of topical anti-androgens like Ethocyn on dermal components.

Proposed Experimental Workflow

A hypothetical preclinical study in a chronologically aged mouse model could follow the workflow below.

Hypothetical experimental workflow for a preclinical mouse study.

Detailed Methodologies for Key Experiments

-

Skin Elasticity Measurement (In-life):

-

Instrumentation: A Cutometer® is a standard non-invasive device used to measure the viscoelastic properties of the skin.

-

Procedure: A small probe applies negative pressure to the skin, pulling it into the aperture. The device measures the depth of skin penetration and its ability to return to its original state after the pressure is released. Key parameters such as R2 (gross elasticity) and R7 (viscoelastic portion) would be recorded weekly.

-

-

Histological Analysis of Elastin Fibers (Ex vivo):

-

Staining: Formalin-fixed, paraffin-embedded skin sections would be stained with Verhoff-Van Gieson or Luna's stain to specifically visualize elastin fibers.

-

Image Analysis: Stained sections would be digitized, and the area occupied by elastin fibers relative to the total dermal area would be quantified using image analysis software (e.g., ImageJ).

-

-

Immunohistochemistry for Tropoelastin (Ex vivo):

-

Procedure: Skin sections would be incubated with a primary antibody specific for tropoelastin, followed by a fluorescently labeled secondary antibody.

-

Analysis: The intensity and distribution of the fluorescent signal, indicative of new elastin synthesis, would be quantified using fluorescence microscopy.

-

-

Gene Expression Analysis (Ex vivo):

-

Technique: Quantitative polymerase chain reaction (qPCR) would be used to measure the mRNA levels of the elastin gene (ELN) and other relevant genes (e.g., lysyl oxidase (LOX) for cross-linking, matrix metalloproteinases (MMPs) for degradation) in skin homogenates.

-

Procedure: RNA would be extracted from skin samples, reverse-transcribed into cDNA, and then amplified using gene-specific primers.

-

Conclusion

While direct preclinical animal data for Ethocyn is not available in the public domain, the established mechanism of action and the positive results from a human clinical study suggest a clear biological effect on skin elastin. The hypothetical preclinical models and experimental protocols outlined in this guide provide a robust framework for how such studies could be designed and executed to further elucidate the efficacy and in vivo mechanisms of Ethocyn and other topical anti-androgen compounds aimed at improving skin elasticity. Future research in this area would be invaluable for a more comprehensive understanding of Ethocyn's effects and for the development of new anti-aging therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Development of a Topical Formulation with Ethocyn for Skin Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, the synthetic compound 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a novel anti-aging ingredient designed for topical application.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptors in dermal fibroblasts.[1][2] By blocking these receptors, Ethocyn is believed to upregulate the production of elastin (B1584352), a critical protein for skin elasticity and resilience that diminishes with age.[3][4] This modulation of elastin synthesis can lead to smoother, firmer, and more youthful-looking skin.[3]

These application notes provide a comprehensive guide for researchers and formulation scientists on developing and evaluating a topical skin delivery system for Ethocyn. The following sections detail the proposed mechanism of action, a strategic workflow for formulation development, and detailed protocols for key in vitro and ex vivo evaluations.

Proposed Mechanism of Action

Ethocyn's efficacy is rooted in its interaction with androgen receptors in fibroblasts, the primary cells responsible for synthesizing extracellular matrix proteins like collagen and elastin.

Caption: Proposed mechanism of Ethocyn in dermal fibroblasts.

Formulation Development and Evaluation Workflow

The development of a topical Ethocyn formulation is a multi-stage process, beginning with pre-formulation studies and culminating in efficacy validation. A systematic approach ensures the development of a stable, effective, and safe product.

Caption: Workflow for topical Ethocyn formulation development.

Data Presentation: Summary of Efficacy Studies

Quantitative data from clinical studies demonstrate Ethocyn's effectiveness in increasing dermal elastin content.

Table 1: Clinical Efficacy of Topical Ethocyn Formulations

| Study Reference | Ethocyn Concentration | Application Protocol | Duration | Key Finding | Statistical Significance |

|---|---|---|---|---|---|

| [1][2] | 0.25% and 0.025% | Twice daily application to the forearm | 30 and 60 days | Statistically significant increase in elastin content compared to control | p < 0.05 |

|[4] | 0.5% in propylene (B89431) glycol, followed by 0.01% in a moisturizing base | Twice daily application | 3 months | Average of 166% increase in skin elastin content from baseline | Not specified |

Experimental Protocols

The following protocols provide detailed methodologies for the essential in vitro and ex vivo assessment of Ethocyn formulations.

Protocol 1: Determination of Cytotoxicity in Human Dermal Fibroblasts (MTT Assay)

Objective: To determine the non-toxic concentration range of Ethocyn for subsequent in vitro efficacy studies. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Ethocyn stock solution (in a suitable solvent like DMSO or Ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well culture plates

-

Spectrophotometric plate reader

Procedure:

-

Cell Seeding: Plate HDFs in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of DMEM with 10% FBS.[6] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Treatment: Prepare serial dilutions of the Ethocyn stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the varying Ethocyn concentrations. Include vehicle control (medium with the solvent used for Ethocyn stock) and untreated control wells.

-

Incubation: Incubate the treated plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6][7]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantification of Elastin and Collagen Synthesis in HDFs

Objective: To quantify the effect of a non-toxic concentration of Ethocyn on the synthesis of elastin and collagen by HDFs.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Culture medium (DMEM with 10% FBS)

-

Non-toxic concentration of Ethocyn (determined from Protocol 1)

-

Cell lysis buffer

-

ELISA kits for Pro-Collagen Type I and Tropoelastin

-

Total protein quantification kit (e.g., BCA assay)

-

6-well or 12-well culture plates

Procedure:

-

Cell Culture and Treatment: Seed HDFs in multi-well plates and grow to ~80% confluency. Replace the medium with fresh medium containing the predetermined non-toxic concentration of Ethocyn. Include untreated and vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for protein synthesis.

-

Sample Collection:

-

Supernatant: Collect the culture supernatant, which contains secreted pro-collagen and tropoelastin. Centrifuge to remove any cell debris.

-

Cell Lysate: Wash the cell layer with PBS, then add lysis buffer to extract intracellular proteins.

-

-

Quantification:

-

Use the appropriate ELISA kits to measure the concentration of Pro-Collagen Type I and Tropoelastin in the collected supernatants, following the manufacturer's instructions.[8]

-

Measure the total protein content in the cell lysates using a BCA assay to normalize the synthesis data to the cell number.

-

-

Data Analysis: Express the results as the amount of synthesized protein (ng/mL) normalized to the total cellular protein (mg). Compare the results from Ethocyn-treated cells to the controls.

Protocol 3: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the permeation and skin retention of Ethocyn from a topical formulation using an ex vivo skin model.[9][10]

Materials:

-

Human or porcine skin membranes (full-thickness or dermatomed).[11][13]

-

Receptor solution (e.g., Phosphate-Buffered Saline (PBS) with a solubility enhancer if needed).[11][14]

-

Ethocyn topical formulation.

-

Magnetic stirrer and stir bars.

-

Sample collection vials.

Procedure:

-

Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut sections large enough to be mounted between the donor and receptor chambers of the Franz cells.[11]

-

Franz Cell Assembly:

-

Fill the receptor chamber with pre-warmed, de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[15] Place a small magnetic stir bar in the chamber.[11]

-

Mount the skin membrane onto the receptor chamber, with the stratum corneum side facing up.[15]

-

Clamp the donor chamber securely on top of the skin.

-

Allow the system to equilibrate for approximately 30 minutes.

-

-

Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the Ethocyn formulation evenly onto the surface of the skin in the donor chamber.[16]

-

Sample Collection:

-

End of Experiment & Skin Processing:

-

At the end of the study (e.g., 24 hours), dissemble the Franz cells.

-

Carefully remove any excess formulation from the skin surface with a cotton swab.

-

Separate the epidermis from the dermis (e.g., using heat separation or manual dissection).[17][18]

-

Extract the retained Ethocyn from the epidermis, dermis, and receptor fluid samples using an appropriate solvent.[18]

-

-

Analysis: Quantify the concentration of Ethocyn in all samples using a validated analytical method such as HPLC.[14]

Protocol 4: Quantification of Ethocyn in Skin Layers and Receptor Fluid

Objective: To accurately quantify the amount of Ethocyn that has permeated through the skin and is retained within the skin layers.

Methodology Overview: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[14]

Key Steps:

-

Method Development: Develop a specific and sensitive HPLC method for Ethocyn. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (e.g., UV-Vis).

-

Sample Preparation:

-

Receptor Fluid: Samples may be injected directly or after a simple dilution or protein precipitation step.

-

Skin Layers (Epidermis/Dermis): The skin sections should be minced and subjected to solvent extraction (e.g., using methanol (B129727) or acetonitrile), followed by vortexing and sonication to ensure complete extraction of the analyte.[18] The resulting mixture is then centrifuged, and the supernatant is collected for analysis.

-

-

Validation: The analytical method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

-

Quantification: Create a calibration curve using standard solutions of Ethocyn of known concentrations. Use this curve to determine the concentration of Ethocyn in the experimental samples.

-

Data Reporting: Report the cumulative amount of Ethocyn permeated per unit area (µg/cm²) over time and the amount retained in the epidermis and dermis (µg/g of tissue).

By following these application notes and protocols, researchers can systematically develop and characterize a topical Ethocyn formulation, generating the robust data necessary for further preclinical and clinical development.

References

- 1. Abstract: Treatment of Skin Aging with Topical Ethocyn� (Plastic Surgery 2011 (September 23-27, 2011)) [asps.confex.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethocyn - Information [skin-care-tips.org]

- 4. Skin Firming Ingredients [nuskin.com]

- 5. broadpharm.com [broadpharm.com]

- 6. ijbs.com [ijbs.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Surgical & Cosmetic Dermatology | Nutraceutical compound increases collagen, elastin and hyaluronic acid synthesis [surgicalcosmetic.org.br]

- 9. permegear.com [permegear.com]

- 10. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. xenometrix.ch [xenometrix.ch]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Skin Penetration Assay of Ethocyn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, with the chemical name 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a novel nonsteroidal, anti-androgen compound.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptor binding in cultured fibroblasts.[1][2] This inhibition is believed to upregulate the production of elastin (B1584352), a key protein responsible for the elasticity and resilience of the skin. Consequently, Ethocyn is a promising active ingredient in topical formulations aimed at mitigating the signs of skin aging, such as wrinkles and loss of firmness.

The efficacy of a topically applied active ingredient like Ethocyn is contingent upon its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target site in the dermis. Therefore, quantifying the rate and extent of its skin penetration is a critical step in the development and optimization of Ethocyn-containing formulations. The in vitro skin penetration assay, particularly using Franz diffusion cells, is a well-established and reliable method for this purpose.[3][4][5][6] This model provides crucial data on the bioavailability of the active ingredient and allows for the comparison of different formulations.[4][7]

These application notes provide a detailed protocol for conducting an in vitro skin penetration study of an Ethocyn formulation using Franz diffusion cells, along with methods for data analysis and visualization of the experimental workflow and the proposed signaling pathway.

Signaling Pathway of Ethocyn

The proposed mechanism of action for Ethocyn involves its interaction with the androgen receptor signaling pathway. By competitively inhibiting the binding of dihydrotestosterone (DHT) to its receptor in dermal fibroblasts, Ethocyn disrupts the downstream signaling cascade that can influence the expression of various genes, including those involved in the synthesis of extracellular matrix proteins. The hypothesized outcome of this inhibition is an increase in the production of elastin fibers, which contributes to improved skin elasticity.

Caption: Proposed signaling pathway of Ethocyn in dermal fibroblasts.

Experimental Protocols

In Vitro Skin Penetration Assay using Franz Diffusion Cells

This protocol outlines the steps for assessing the skin penetration of Ethocyn from a topical formulation using vertical Franz diffusion cells.

Materials:

-

Franz diffusion cells (static, vertical type)

-

Human or porcine skin membranes (full-thickness or dermatomed)

-

Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like ethanol (B145695) or polysorbate 80, if necessary)

-

Ethocyn-containing formulation (e.g., 0.5% Ethocyn in a cream or serum base)

-

Positive control formulation (e.g., a formulation with a known skin penetrant)

-

Negative control (vehicle/placebo formulation)

-

Water bath with circulator

-

Magnetic stirrers and stir bars

-

Syringes and needles for sampling

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Methodology:

-

Preparation of Skin Membranes:

-

Thaw frozen human or porcine skin at room temperature.

-

Excise the skin to an appropriate size to fit the Franz diffusion cells.

-

Carefully remove any subcutaneous fat.

-

If using dermatomed skin, prepare sections of a consistent thickness (e.g., 400-500 µm).

-

Pre-hydrate the skin membranes in PBS for 30 minutes before mounting.

-

-

Franz Diffusion Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

-

Ensure a leak-proof seal by applying a small amount of grease to the flanges and clamping securely.

-

Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

-

Place a magnetic stir bar in the receptor chamber.

-

Equilibrate the assembled cells in a water bath set to 32°C ± 1°C for at least 30 minutes. The stirring speed should be maintained consistently (e.g., 600 rpm).

-

-

Application of Formulation:

-

Apply a finite dose of the Ethocyn formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

-

Cover the donor chamber to prevent evaporation (e.g., with parafilm or a cap).

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Transfer the collected samples into HPLC vials for analysis.

-

-

Sample Analysis:

-

Quantify the concentration of Ethocyn in the collected samples using a validated HPLC method. A representative method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection. The specific parameters would need to be optimized and validated for Ethocyn.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro skin penetration assay.

Data Presentation

The quantitative data obtained from the HPLC analysis should be processed to determine the skin penetration profile of Ethocyn. The results are typically presented in tabular and graphical formats for clear interpretation and comparison.

Table 1: Example Data - Cumulative Amount of Ethocyn Permeated Through Human Skin (µg/cm²)

| Time (hours) | Formulation A (0.5% Ethocyn Cream) | Formulation B (0.5% Ethocyn Serum) | Vehicle Control |

| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| 1 | 0.15 ± 0.03 | 0.25 ± 0.05 | < LOQ |

| 2 | 0.45 ± 0.08 | 0.70 ± 0.12 | < LOQ |

| 4 | 1.20 ± 0.21 | 1.85 ± 0.30 | < LOQ |

| 6 | 2.10 ± 0.35 | 3.20 ± 0.48 | < LOQ |

| 8 | 3.05 ± 0.50 | 4.60 ± 0.65 | < LOQ |

| 12 | 4.80 ± 0.75 | 7.10 ± 1.10 | < LOQ |

| 24 | 8.50 ± 1.20 | 12.50 ± 1.80 | < LOQ |

Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification.

Table 2: Example Data - Skin Permeation Parameters for Ethocyn Formulations

| Parameter | Formulation A (0.5% Ethocyn Cream) | Formulation B (0.5% Ethocyn Serum) |

| Steady-State Flux (Jss) (µg/cm²/h) | 0.45 ± 0.08 | 0.68 ± 0.11 |

| Lag Time (t_lag) (hours) | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.09 ± 0.016 | 0.136 ± 0.022 |

| Cumulative Amount at 24h (µg/cm²) | 8.50 ± 1.20 | 12.50 ± 1.80 |

| Percentage of Applied Dose Permeated at 24h (%) | 0.85% | 1.25% |

Data are presented as mean ± standard deviation (n=3).

Conclusion

The in vitro skin penetration assay using Franz diffusion cells is an indispensable tool for characterizing the dermal absorption of Ethocyn from various topical formulations. The detailed protocol and data presentation formats provided in these application notes offer a robust framework for researchers and scientists in the field of drug development and cosmetic science. By quantifying the skin penetration of Ethocyn, formulators can optimize delivery systems to ensure the active ingredient reaches its target site in sufficient concentrations to exert its desired anti-aging effects. The visualization of the experimental workflow and the proposed signaling pathway further aids in the comprehensive understanding of the study and the mechanism of action of Ethocyn.

References

- 1. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 2. Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. xenometrix.ch [xenometrix.ch]

- 5. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ethocyn (Ethosuximide) using High-Performance Liquid Chromatography (HPLC)

Introduction

Ethocyn, the brand name for the active pharmaceutical ingredient (API) Ethosuximide (B1671622), is an anticonvulsant medication primarily used to treat absence seizures. Accurate and reliable quantification of Ethosuximide in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Ethosuximide.

Principle

This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify Ethosuximide. The sample is dissolved in a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase composed of a mixture of an organic solvent and an aqueous buffer. The eluted Ethosuximide is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of the analyte.

Experimental Protocols

1. Materials and Reagents

-

Ethosuximide reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Sodium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or purified water)

-

Sample containing Ethosuximide (e.g., tablets, capsules, or plasma)

2. Equipment

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

3. Preparation of Solutions

-

Phosphate Buffer (0.05 M, pH 3.5): Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 with orthophosphoric acid.

-

Mobile Phase: Prepare a mixture of the phosphate buffer and methanol in a 90:10 (v/v) ratio.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes.

-

Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ethosuximide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 2.0 - 30.0 µg/mL).[1][2]

4. Sample Preparation

-

For Pharmaceutical Formulations (Tablets/Capsules):

-

Weigh and finely powder not fewer than 20 tablets (or the contents of 20 capsules).

-

Accurately weigh a portion of the powder equivalent to a specific amount of Ethosuximide and transfer it to a volumetric flask.

-

Add a suitable amount of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the diluent and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

For Biological Matrices (e.g., Plasma):

-

A simple solid-phase extraction or protein precipitation method can be employed for sample cleanup.[1]

-

For protein precipitation, mix the plasma sample with a precipitating agent like an organic solvent (e.g., acetonitrile) or an acid.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and inject it into the HPLC system.

-

5. HPLC Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Promosil C18 (or equivalent), 5 µm particle size |

| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate : Methanol (90:10 v/v), pH 3.5 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 210 nm[1][2] or 195 nm[3][4] or 220 nm[5] |

| Run Time | Approximately 10 minutes |

6. Data Analysis

-

Inject the prepared standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area of Ethosuximide against the corresponding concentration.

-

Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.

-

Inject the sample solution.

-

Calculate the concentration of Ethosuximide in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for Ethocyn (Ethosuximide) HPLC Method

| Parameter | Reported Value |

| Linearity Range | 2.0 - 30.0 µg/mL[1][2] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.14 µg/mL[1][2] |

| Limit of Quantification (LOQ) | 0.25 µg/mL[1] |

| Accuracy (% Recovery) | 97 - 107%[5] |

| Precision (% RSD) | < 2% |

| Retention Time | ~ 4-6 minutes (variable) |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[5]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of Ethocyn.

References

- 1. ukaazpublications.com [ukaazpublications.com]